molecular formula C24H28N4O3S B2386429 N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)cyclopentanecarboxamide CAS No. 886888-24-0

N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)cyclopentanecarboxamide

Cat. No. B2386429
CAS RN: 886888-24-0
M. Wt: 452.57
InChI Key: NNJGZXXUJZYUNY-UHFFFAOYSA-N
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Description

“N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)cyclopentanecarboxamide” is a complex organic compound that contains several functional groups, including a benzimidazole, a piperidine, a sulfonyl group, a phenyl group, and a carboxamide group . These functional groups suggest that the compound could have a variety of biological activities.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzimidazole and piperidine rings would give the molecule a rigid, cyclic structure, while the sulfonyl and carboxamide groups could potentially participate in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the benzimidazole and piperidine rings might undergo electrophilic substitution reactions, while the sulfonyl and carboxamide groups could be involved in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure and functional groups .

Scientific Research Applications

Synthesis and Biological Activity

N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)cyclopentanecarboxamide belongs to a class of compounds with significant potential in various biological activities. Research studies have synthesized similar compounds to explore their potential in medicinal chemistry, particularly in the treatment of diseases and understanding of biochemical processes.

  • Antimalarial and Antiviral Properties : One study explored the reactivity of N-(phenylsulfonyl)acetamide derivatives, leading to compounds with promising antimalarial activity characterized by IC50 values of <30µM. These compounds exhibited good ADMET properties and lacked cytotoxicity at effective concentrations. Theoretical calculations and molecular docking studies of the most active compounds showed significant electron transfer tendencies, indicating potential antiviral applications against SARS-CoV-2 through binding energy calculations with main protease and spike glycoprotein targets (Fahim & Ismael, 2021).

  • Antiproliferative and Anti-HIV Activity : Another study synthesized derivatives of 2-Piperazino-1,3-benzo[d]thiazoles and evaluated them for their antiproliferative activity against human tumor-derived cell lines and for their ability to inhibit HIV-1 and HIV-2. The findings revealed notable effects on certain cell lines, showcasing the therapeutic potential of such compounds in cancer and HIV treatment (Al-Soud et al., 2010).

  • Cytochrome P450 Enzyme Interaction : The metabolism of Lu AA21004, a novel antidepressant, involved oxidation processes leading to various metabolites. Understanding the interaction of such compounds with cytochrome P450 enzymes provides insights into their metabolic pathways, aiding in the development of safer and more effective drugs (Hvenegaard et al., 2012).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. Compounds containing benzimidazole and piperidine rings can have potent biological effects and should be handled with caution .

Future Directions

Future research on this compound could involve further exploration of its biological activities, optimization of its synthesis, and investigation of its mechanism of action .

properties

IUPAC Name

N-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]cyclopentanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3S/c29-24(18-5-1-2-6-18)25-19-9-11-20(12-10-19)32(30,31)28-15-13-17(14-16-28)23-26-21-7-3-4-8-22(21)27-23/h3-4,7-12,17-18H,1-2,5-6,13-16H2,(H,25,29)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNJGZXXUJZYUNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C4=NC5=CC=CC=C5N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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